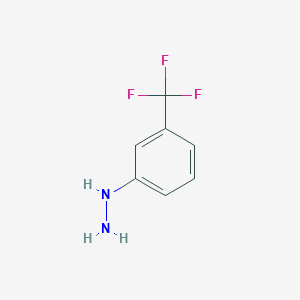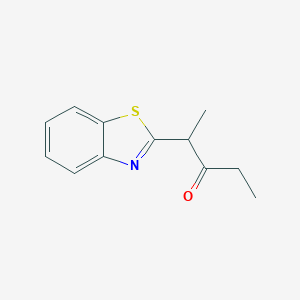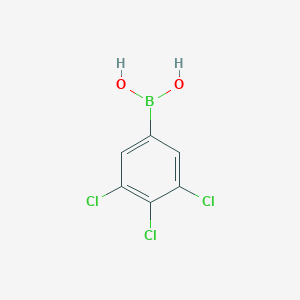
3-Aminophenylboronic acid hydrochloride
Vue d'ensemble
Description
3-Aminophenylboronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .
Synthesis Analysis
This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers . In another synthesis method, the protons are in situ generated by the reaction between the boronic acid group on APBA and 1,2-dihydroxyl on ethylene glycol .Molecular Structure Analysis
The molecular formula of 3-Aminophenylboronic acid hydrochloride is C6H9BClNO2. It has an average mass of 173.405 Da and a monoisotopic mass of 173.041489 Da .Chemical Reactions Analysis
3-Aminophenylboronic acid hydrochloride is used in Suzuki-Miyaura coupling reactions to form C-C bonds by reacting with aryl or vinyl halides . It is also used in other cross-coupling reactions, such as copper-catalyzed coupling reactions, as well as in palladium-free cross-coupling reactions .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling Reactions
3-Aminophenylboronic acid hydrochloride is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can be used to form carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides .
Synthesis of Boronic Acid Ester
This compound was used as a key reagent in the synthesis of the boronic acid ester starting material . This starting material is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
Copper-Catalyzed Coupling Reactions
Apart from Suzuki-Miyaura coupling reactions, 3-Aminophenylboronic acid hydrochloride can also be used in other cross-coupling reactions, such as copper-catalyzed coupling reactions .
Palladium-Free Cross-Coupling Reactions
This compound can also be used in palladium-free cross-coupling reactions . This is particularly useful in situations where the use of palladium catalysts is not desirable or feasible.
Synthesis of Boronate-Functionalized Monomers
3-Aminophenylboronic acid hydrochloride is used as a boronic acid source in the synthesis of boronate-functionalized monomers . These monomers are further used in the preparation of reproducible and high-quality polymer films .
Preparation of Polymer Films
As mentioned above, the boronate-functionalized monomers synthesized using 3-Aminophenylboronic acid hydrochloride are used in the preparation of reproducible and high-quality polymer films . These films have potential applications in various fields, including electronics and materials science.
Safety And Hazards
Orientations Futures
3-Aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . This suggests potential future applications in the development of new materials and chemical reactions.
Relevant Papers Several papers have been published on the topic of 3-Aminophenylboronic acid hydrochloride. They cover diverse areas such as the use of boronic acids for sensing and other applications , the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing , and the use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Propriétés
IUPAC Name |
(3-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHZZHJIBUPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenylboronic acid hydrochloride | |
CAS RN |
85006-23-1 | |
| Record name | 3-Aminophenylboronic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Aminophenylboronic acid hydrochloride in the presented research?
A1: The research [] focuses on creating a polymer surface that changes its wettability (how much a liquid spreads on it) depending on the presence of specific sugars (saccharides). 3-Aminophenylboronic acid hydrochloride is not the primary focus of the study. Instead, it serves as a precursor for synthesizing a more complex molecule, 3-arylamido phenylboronic acid (PBA). This PBA molecule is a key component incorporated into the polymer, contributing to its sugar-sensing properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



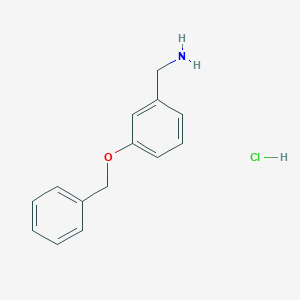

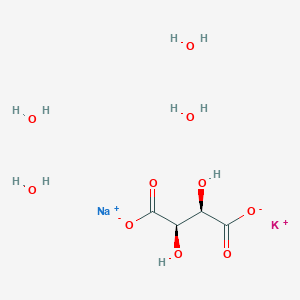
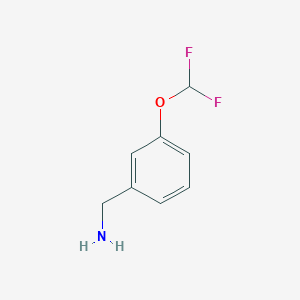
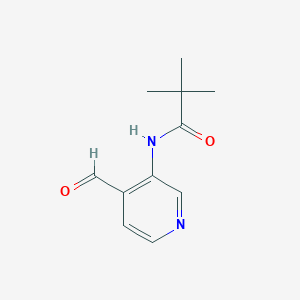

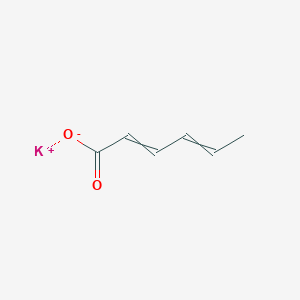
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

